
4-(3-Imidazol-1-ylpropylamino)-1-methyl-3-nitroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Imidazol-1-ylpropylamino)-1-methyl-3-nitroquinolin-2-one is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of quinoline derivatives, including those related to 4-(3-Imidazol-1-ylpropylamino)-1-methyl-3-nitroquinolin-2-one, involves complex chemical reactions that result in compounds with a wide range of biological activities. For example, the study by Khodair et al. (1999) outlines the synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines, highlighting the versatility of these compounds as precursors for generating a variety of biologically active heterocycles. The nitro group in these compounds plays different roles in the cyclization processes, leading to the formation of imidazo[4,5-c]quinolines among other derivatives (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).
Biological Activities and Applications
Quinoline derivatives exhibit a wide range of biological properties, including antimicrobial, antiviral, and antitumor activities. The study by Elenich et al. (2019) demonstrates that derivatives of 3-Phenyl-1-Methylquinolin-2-One possess significant antimicrobial activity, suggesting their potential for further research as antimicrobial agents (Elenich, Lytvyn, Blinder, Skripskaya, Lyavinets, Pitkovych, Obushak, & Yagodinets, 2019).
Furthermore, compounds with a 4-nitroimidazole moiety, such as NLCQ-1 and NLCQ-2, have shown activity against dormant Mycobacterium tuberculosis, indicating their potential use in treating latent tuberculosis. These compounds act as weak DNA-intercalating agents and demonstrate a significant activity comparable to other known nitroimidazopyrans, highlighting their potential usefulness in tuberculosis therapy (Papadopoulou, Bloomer, & McNeil, 2007).
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19-13-6-3-2-5-12(13)14(15(16(19)22)21(23)24)18-7-4-9-20-10-8-17-11-20/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPSRIDQQFUOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26669420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
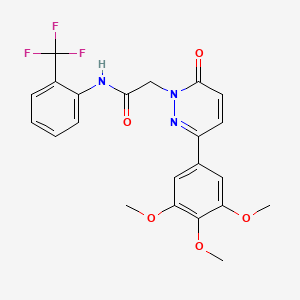
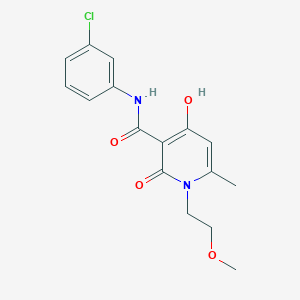
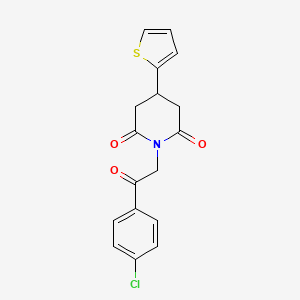
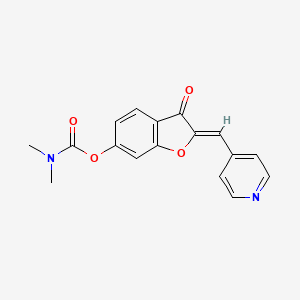

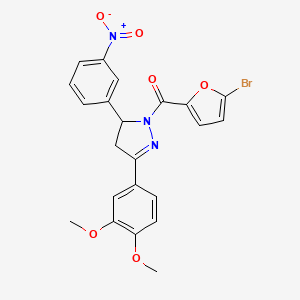
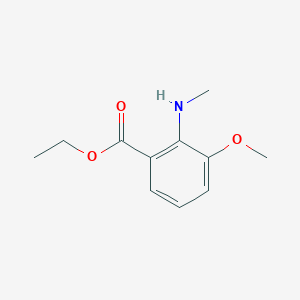

![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)
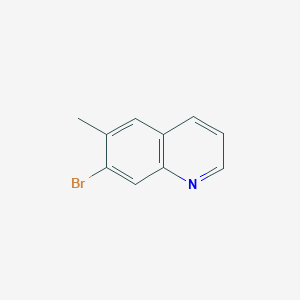
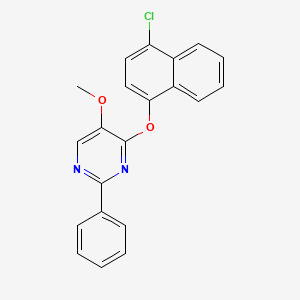

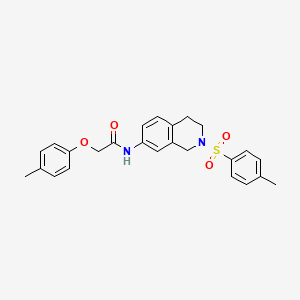
![2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2817382.png)
